2,5-Dihydrothiophene
Overview
Description
2,5-Dihydrothiophene is a chemical compound with the molecular formula C4H6S . It is an allylic thioether and has an average mass of 86.155 Da .
Synthesis Analysis
The synthesis of 2,5-Dihydrothiophene has been achieved through a highly efficient and stereoselective gold-catalyzed cycloisomerization of α-thioallenes . The literature data on the methods of synthesis of 2,3-dihydrothiophene and 2,5-dihydrothiophene have been correlated for the first time .Molecular Structure Analysis
The molecular structure of 2,5-Dihydrothiophene contains a total of 11 bonds, including 5 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, and 1 sulfide .Chemical Reactions Analysis
2,5-Dihydrothiophene undergoes oxidation with 30% H2O2 at low temperature, providing 2,5-dihydrothiophene sulfoxide . It also undergoes cycloaddition reactions with active dienophile .Physical And Chemical Properties Analysis
2,5-Dihydrothiophene has a density of 1.1±0.1 g/cm3, a boiling point of 119.9±29.0 °C at 760 mmHg, and a vapour pressure of 18.7±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.8±0.0 kJ/mol and a flash point of 23.5±20.9 °C .Scientific Research Applications
Structural and Vibrational Properties
- Substituent Influence : The impact of substituents on the structural and vibrational properties of 2,5-Dihydrothiophene derivatives has been investigated using spectroscopic methods and density functional theory (DFT). These studies provide insight into the molecular geometry, electron density distribution, and sites of chemical reactivity of these compounds (Arjunan et al., 2015).
- Vibrational Spectra Analysis : Research on the infrared and Raman spectra of 2,5-Dihydrothiophene confirms the planarity of the ring skeleton and assists in understanding the fundamental vibrations of the molecule (Green & Harvey, 1969).
Chemical Reactivity and Synthesis
- Desulfurization Kinetics and Selectivity : The bonding and reactions of 2,5-Dihydrothiophene on specific metal surfaces under ultrahigh-vacuum conditions have been examined, providing insight into the kinetics and selectivity of desulfurization processes (Xu & Friend, 1993).
- Novel Multicomponent Reaction : A novel synthesis method for fully substituted 2,5-Dihydrothiophenes has been developed, demonstrating the potential for diverse architectural variations in the final products (Mari et al., 2018).
- Gold-Catalyzed C-S Bond Formation : A mechanistic study has been conducted on the gold-catalyzed reaction of α-thioallenes to form 2,5-Dihydrothiophenes, providing insights into the reaction mechanism and potential catalysts (Ando, 2010).
Physical and Electronic Properties
- Ring-Puckering Vibration : Investigations into the ring-puckering vibration of 2,5-Dihydrothiophene have been carried out, contributing to our understanding of the molecule's structural dynamics (Green & Harvey, 1968).
- Electroconductive Complexes : Studies on the derivatives of 2,5-Dihydrothiophene have led to the development of new electroconductive complexes, showcasing the potential application of this molecule in electronic materials (Takahashi & Nihira, 1989).
Safety And Hazards
properties
IUPAC Name |
2,5-dihydrothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6S/c1-2-4-5-3-1/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURYWHAKEJHAOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168943 | |
Record name | Thiophene, 2,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydrothiophene | |
CAS RN |
1708-32-3 | |
Record name | Thiophene, 2,5-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 2,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dihydrothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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